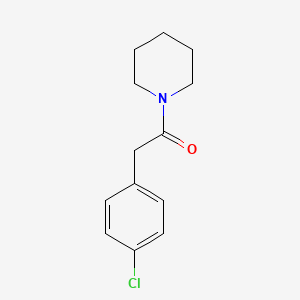
2-(4-Chlorophenyl)-1-(piperidin-1-yl)ethanone
描述
2-(4-Chlorophenyl)-1-(piperidin-1-yl)ethanone, also known as 4'-chloro-α-pyrrolidinopropiophenone (4'-Cl-PPP), is a synthetic cathinone that belongs to the class of psychoactive substances. It is a designer drug that has gained popularity in recent years due to its stimulant and euphoric effects. The chemical structure of 4'-Cl-PPP is similar to other synthetic cathinones such as methcathinone and mephedrone.
作用机制
The mechanism of action of 4'-Cl-PPP involves the inhibition of the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, resulting in the stimulant and euphoric effects of the drug. The drug also has an affinity for the dopamine transporter, which further enhances its effects on the central nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4'-Cl-PPP are similar to other stimulant drugs of abuse. The drug increases heart rate, blood pressure, and body temperature, leading to potential cardiovascular and thermoregulatory complications. It also leads to the release of stress hormones such as cortisol and adrenaline, which can have long-term effects on the body.
实验室实验的优点和局限性
4'-Cl-PPP has been used in laboratory experiments to investigate its effects on the central nervous system. The drug has advantages such as its relative ease of synthesis and its similar chemical structure to other drugs of abuse, making it a useful tool in drug discovery research. However, the limitations of using 4'-Cl-PPP in laboratory experiments include its potential for abuse and its potential to cause harm to researchers.
未来方向
Future research on 4'-Cl-PPP should focus on its potential as a drug of abuse and its effects on the brain and body. Studies should investigate the long-term effects of the drug on cardiovascular and thermoregulatory function, as well as its potential for addiction and withdrawal. Additionally, research should focus on developing new treatments for addiction to synthetic cathinones, including 4'-Cl-PPP.
科学研究应用
4'-Cl-PPP has been the subject of scientific research due to its potential as a drug of abuse. Studies have investigated its effects on the central nervous system and its mechanism of action. The drug has been shown to increase the release of dopamine and norepinephrine in the brain, leading to its stimulant effects. It has also been found to have an affinity for the dopamine transporter, similar to other drugs of abuse such as cocaine and amphetamines.
属性
IUPAC Name |
2-(4-chlorophenyl)-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c14-12-6-4-11(5-7-12)10-13(16)15-8-2-1-3-9-15/h4-7H,1-3,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKLTVNILDIDPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-(piperidin-1-yl)ethanone | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(1-ethyl-2-phenylindol-3-yl)-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7558338.png)
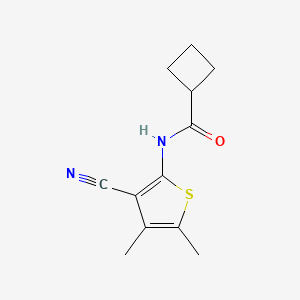
![1-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B7558347.png)
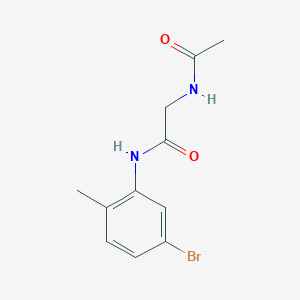

![2-[Methyl-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]amino]acetic acid](/img/structure/B7558372.png)
![[2-(Cyclohexylmethylamino)-2-oxoethyl] 4-[[(3-chloro-4-fluorophenyl)sulfonylamino]methyl]benzoate](/img/structure/B7558379.png)
![4-({[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B7558388.png)

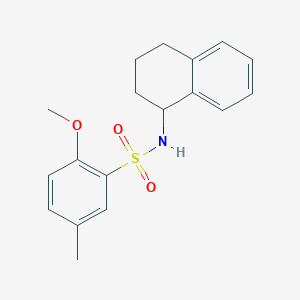
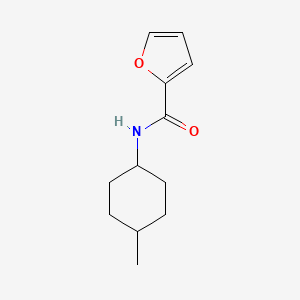
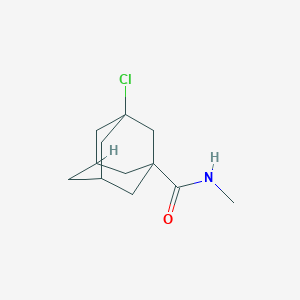
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoate](/img/structure/B7558428.png)
![4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide](/img/structure/B7558433.png)